

# Physicochemical properties of VU0359595 for research

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## Compound of Interest

Compound Name: VU0359595

Cat. No.: B611731

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## VU0359595: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the selective Phospholipase D1 (PLD1) inhibitor, **VU0359595**.

**VU0359595**, also known as CID-53361951 and ML-270, is a potent and highly selective small molecule inhibitor of PLD1.<sup>[1][2][3][4]</sup> Its ability to discriminate between PLD1 and its isoform PLD2 makes it a valuable tool for investigating the specific roles of PLD1 in various cellular processes and disease models. This guide consolidates key data and methodologies to facilitate its use in a research setting.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **VU0359595** is essential for its effective use in experimental settings. The following table summarizes its key characteristics.

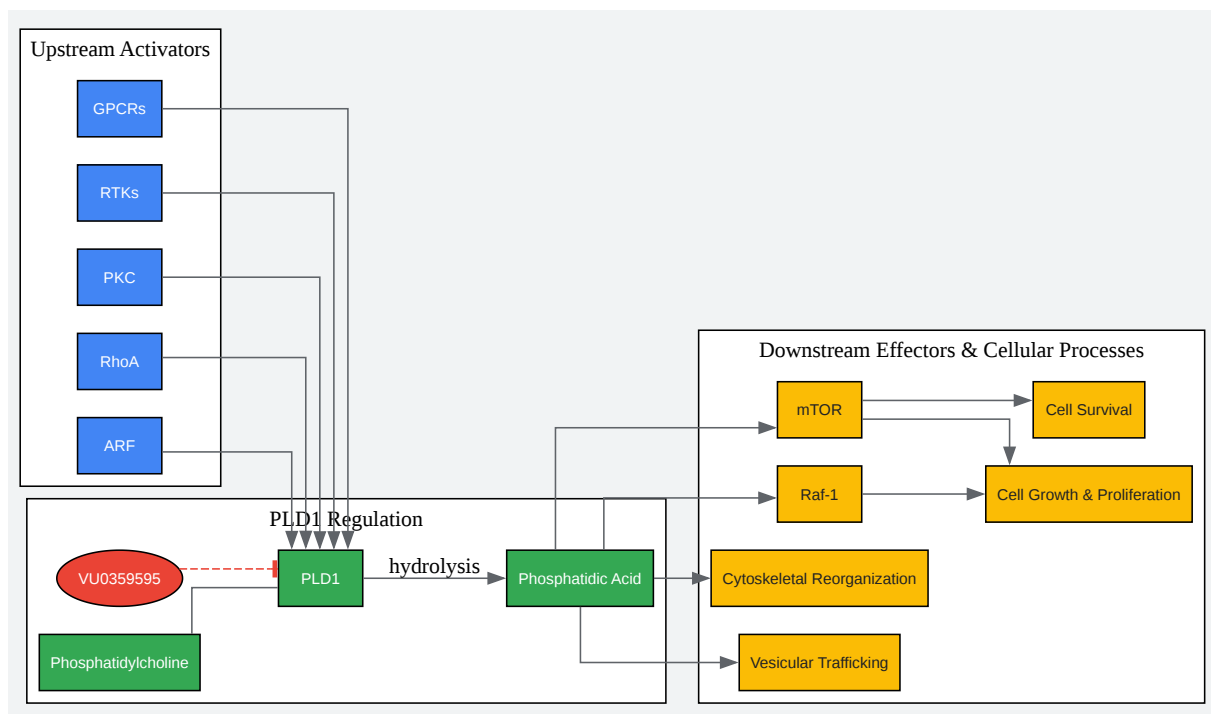
Property	Value	Source
Synonyms	CID-53361951, ML-270	[1][2][3][4]
Molecular Formula	C <sub>25</sub> H <sub>29</sub> BrN <sub>4</sub> O <sub>2</sub>	
Molecular Weight	497.43 g/mol	
Appearance	Crystalline solid/Powder	[5]
Purity	≥95% (mixture of diastereomers)	[3]
Solubility	DMSO: 5 mg/mL	[3]
Storage Conditions	Store at -20°C	[2][5]
IC <sub>50</sub> (PLD1)	3.7 nM	[2][3]
IC <sub>50</sub> (PLD2)	6.4 μM (>1700-fold selectivity)	[2][3]

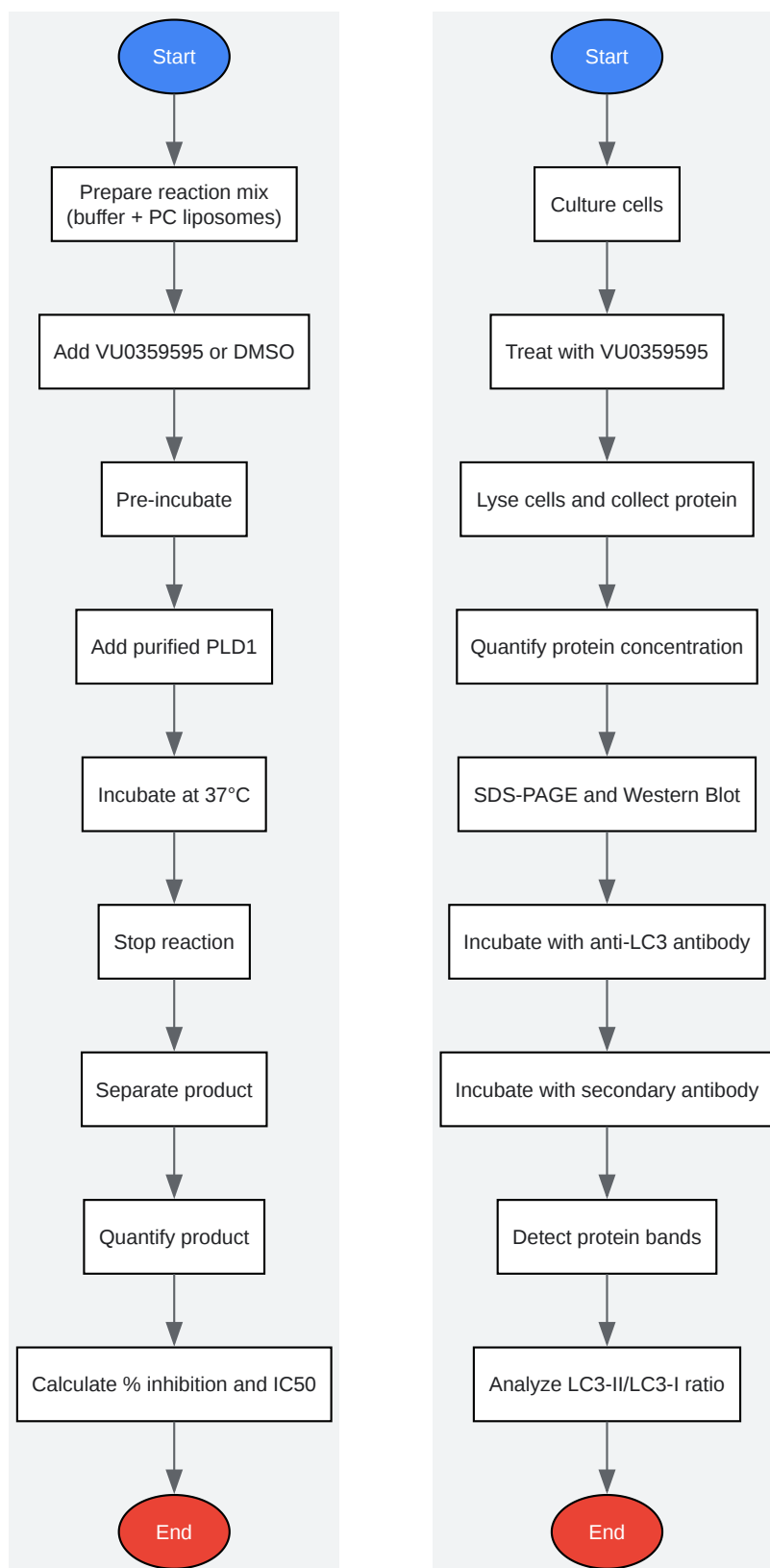
## Mechanism of Action and Signaling Pathway

**VU0359595** functions as a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2][3][4] PLD1 is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate the second messenger phosphatidic acid (PA) and choline.[1][4] Preliminary evidence suggests that **VU0359595** acts via an allosteric site rather than the catalytic site of the enzyme.[1]

The signaling pathway initiated by PLD1 is integral to a multitude of cellular functions, including cell proliferation, survival, migration, and membrane trafficking.[1][4] PA, the product of PLD1 activity, acts as a signaling lipid that can recruit and activate a variety of downstream effector proteins. Notably, PA has been shown to be a critical activator of the mammalian target of rapamycin (mTOR) and Raf-1 kinase, thereby influencing cell growth and proliferation.

The activity of PLD1 itself is tightly regulated by a range of upstream signals, including small GTPases of the Rho and ARF families, and protein kinase C (PKC). By inhibiting PLD1, **VU0359595** provides a powerful tool to dissect the contributions of this signaling cascade in both normal physiology and in pathological conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.[2]





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